1,3,5-Tripropyl-1,3,5-triazinane

Catalog No.
S704370
CAS No.
13036-81-2
M.F
C12H27N3
M. Wt
213.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,5-Tripropyl-1,3,5-triazinane

CAS Number

13036-81-2

Product Name

1,3,5-Tripropyl-1,3,5-triazinane

IUPAC Name

1,3,5-tripropyl-1,3,5-triazinane

Molecular Formula

C12H27N3

Molecular Weight

213.36 g/mol

InChI

InChI=1S/C12H27N3/c1-4-7-13-10-14(8-5-2)12-15(11-13)9-6-3/h4-12H2,1-3H3

InChI Key

DPHBVWJGMBYPMK-UHFFFAOYSA-N

SMILES

CCCN1CN(CN(C1)CCC)CCC

Canonical SMILES

CCCN1CN(CN(C1)CCC)CCC

Energetic Material Synthesis

Scientific Field: Energetic Materials

Despite intensive research for possible replacements, RDX (1,3,5-trinitro-1,3,5-triazinane) remains a crucial energetic material due to its versatile applications. Optimization of RDX synthesis methods is of great interest to both academia and industry .

Application Summary:

    Material: RDX (1,3,5-trinitro-1,3,5-triazinane).

    Importance: Versatile applications (explosives, propellants, pyrotechnics).

Anticancer Drug Development

Scientific Field: Medicinal Chemistry

Researchers have synthesized a series of substituted 1,3,5-triazinanes based on primary amines/amino acid esters. These compounds were evaluated for their cytotoxic activity against normal and tumor cell lines .

Application Summary:

    Compounds: Substituted 1,3,5-triazinanes.

1,3,5-Tripropyl-1,3,5-triazinane is a chemical compound with the molecular formula C12H27N3C_{12}H_{27}N_3. It belongs to the family of triazines, specifically characterized by a six-membered heterocyclic ring containing three nitrogen atoms and three carbon atoms. The compound features three propyl groups attached to the triazine core, contributing to its unique properties and reactivity. As a derivative of 1,3,5-triazine, it exhibits distinct structural characteristics that influence its chemical behavior and potential applications in various fields.

Due to the lack of research on 1,3,5-Tripropyl-1,3,5-triazinane, its mechanism of action in any biological systems or interaction with other compounds remains unknown.

Information on the safety hazards associated with 1,3,5-Tripropyl-1,3,5-triazinane is limited. As with any unknown compound, it is advisable to handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Toxicity: No data available on toxicity or potential health effects.
  • Flammability: No data available on flammability or reactivity.

Further Research:

1,3,5-Tripropyl-1,3,5-triazinane presents an opportunity for further scientific exploration. Research could investigate:

  • Synthesis methods and development of efficient routes for production.
  • Characterization of its physical and chemical properties.
  • Potential applications in various fields, depending on its properties (e.g., as a precursor for other materials or in medicinal chemistry).

  • Oxidation: This compound can be oxidized to form corresponding triazinane oxides, which may have different properties and reactivities compared to the parent compound .
  • Reduction: Reduction processes can lead to the formation of amine derivatives, expanding the range of potential derivatives that can be synthesized from this compound.
  • Substitution Reactions: The presence of propyl groups allows for nucleophilic substitution reactions, where nucleophiles can attack the electrophilic sites on the triazine ring .

Several methods exist for synthesizing 1,3,5-tripropyl-1,3,5-triazinane:

  • Trimerization of Nitriles: A common method involves the trimerization of propionitrile or similar nitriles under specific conditions to form the triazine core with propyl substitutions .
  • Condensation Reactions: The reaction of cyanoguanidine with propyl-substituted nitriles can yield amine-substituted triazines such as 1,3,5-tripropyl-1,3,5-triazinane .
  • Pinner Synthesis: Utilizing alkyl amidines and phosgene in a controlled environment can also lead to the formation of this compound .

1,3,5-Tripropyl-1,3,5-triazinane has potential applications in various fields:

  • Organic Synthesis: It serves as a useful intermediate in organic synthesis due to its reactive triazine framework.
  • Agricultural Chemistry: Similar compounds in the triazine family are widely used as herbicides and pesticides; thus, derivatives like 1,3,5-tripropyl-1,3,5-triazinane may find applications in these areas.
  • Pharmaceuticals: The unique structure may also allow for exploration in pharmaceutical applications where nitrogen-rich heterocycles are beneficial.

Several compounds share structural similarities with 1,3,5-tripropyl-1,3,5-triazinane. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
1,3,5-TriazineSix-membered ring with three nitrogen atomsBase structure for many derivatives
MelamineThree amino groups attachedKnown for high thermal stability and resin formation
Cyanuric AcidThree hydroxyl groupsUsed in pool sanitation and as a stabilizer
1,3-Dipropyl-2-thioureaContains sulfur instead of nitrogenExhibits different reactivity patterns

The primary uniqueness of 1,3,5-tripropyl-1,3,5-triazinane lies in its specific arrangement of propyl groups on the triazine framework. This configuration influences its physical properties and potential reactivity compared to other triazines.

XLogP3

3.1

Other CAS

13036-81-2

Wikipedia

1,3,5-Triazine, hexahydro-1,3,5-tripropyl-

General Manufacturing Information

1,3,5-Triazine, hexahydro-1,3,5-tripropyl-: INACTIVE

Dates

Modify: 2023-08-15

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